molecular formula C44H32P2 B118720 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl CAS No. 76189-55-4

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl

Cat. No. B118720
CAS RN: 76189-55-4
M. Wt: 622.7 g/mol
InChI Key: MUALRAIOVNYAIW-UHFFFAOYSA-N
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Description

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BDPBN) is a coordination compound consisting of two diphenylphosphino-1,1'-binaphthyl ligands attached to a central metal atom. The compound has been extensively studied due to its unique properties and its potential applications in a variety of fields. BDPBN has been found to be a useful ligand for the synthesis of coordination complexes, as well as for the catalytic transformation of organic molecules. In addition, BDPBN has been used in a number of scientific research applications, including the study of enzyme-catalyzed reactions, the detection of metal ions, and the determination of the structure of proteins.

Scientific research applications

1. Synthesis and Catalysis

BINAP, introduced in the early 1980s, has become a highly successful chiral ligand in catalytic asymmetric induction. A novel nickel-catalyzed phosphine insertion method for synthesizing chiral BINAP has been developed, addressing its limited availability and high cost (Cai et al., 1994). Metal complexes of BINAP are used as chiral catalysts in various organic reactions, showing unique reactivity and enabling different chemical transformations (Misra, Dwivedi, & Kishore, 2017).

2. Asymmetric Hydrogenation

BINAP has been used in asymmetric hydrogenation, including in water. A study reported the synthesis of sulfonated BINAP and its application in the asymmetric hydrogenation of substrates in water, achieving high optical yields (Wan & Davis, 1993). Additionally, ruthenium complexes of dendritic BINAP ligands have been synthesized and found to be efficient catalysts in the asymmetric hydrogenation of 2-phenylacrylic acids, with advantages in catalyst recycling (Deng, Fan, & Chen, 2010).

3. Catalytic Applications in Organic Synthesis

BINAP has been employed in various catalytic applications, including asymmetric 1,4-addition of phenylboronic acid to alpha, beta-unsaturated ketones in water (Otomaru, Senda, & Hayashi, 2004), and in copper-catalyzed asymmetric conjugate additions with excellent regioselectivity and enantioselectivity (Morin et al., 2015).

4. Industrial Applications

BINAP and its variants have found significant applications in the industrial sector, particularly in asymmetric catalytic hydrogenation of prochiral ketones and olefins to produce industrially important compounds (Kumobayashi et al., 2001).

properties

IUPAC Name

[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H32P2/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38/h1-32H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUALRAIOVNYAIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H32P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40913327
Record name 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl
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Molecular Weight

622.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl

CAS RN

76189-55-4, 98327-87-8, 76189-56-5
Record name (+)-BINAP
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Record name BINAP
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Record name (-)-BINAP
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Record name Binap, (+)-
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Record name Binap, (+/-)-
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Record name 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl
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Record name Phosphine, 1,1'-[(1R)-[1,1'-binaphthalene]-2,2'-diyl]bis[1,1-diphenyl
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Record name Phosphine, 1,1'-[(1S)-[1,1'-binaphthalene]-2,2'-diyl]bis[1,1-diphenyl
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Record name Phosphine, 1,1'-[1,1'-binaphthalene]-2,2'-diylbis[1,1-diphenyl
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Record name BINAP, (+)-
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Record name BINAP, (-)-
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Record name BINAP, (±)-
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Synthesis routes and methods I

Procedure details

U.S. Pat. No. 5,399,771 discloses a process for preparing BINAP starting from enantiomerically pure binaphthol which is firstly converted into the corresponding bis(trifluoro-methanesulfonate). BINAP is subsequently obtained by nickel-catalysed coupling with diphenylphosphine. Disadvantages of this process are the high price and the difficulty of industrial handling of the sensitive and extremely aggressive trifluoromethanesulfonic anhydride in the preparation of binaphthol bis(trifluoromethane-sulfonate). The use of other trifluoromethanesulfonic acid derivatives such as trifluoromethanesulfonyl fluoride or chloride is also difficult in process engineering terms due to the high volatility of the compounds (b.p.=−20° C. and 32° C., respectively).
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bis(trifluoro-methanesulfonate)
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Synthesis routes and methods II

Procedure details

According to Example 6, 2-(4-isobutylphenyl) propanoic acid and the methyl ester of acetylaminocinnamic acid were asymmetrically hydrogenated with the Rh- or Ru complexes of (R)-(+)-BINAP-C3 -TS (Table 4).
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methyl ester
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(R)-(+)-BINAP
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl
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2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl
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2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl
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2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl
Reactant of Route 6
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2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl

Citations

For This Compound
5,600
Citations
S Inoue, H Takaya, K Tani, S Otsuka… - Journal of the …, 1990 - ACS Publications
Cationic Rhcomplexes containing the 2, 2'-bis (diphenylphosphino)-1, 1'-binaphthyl (BINAP) ligand catalyze a highly enantioselective isomerization of diethylgeranylamine or-…
Number of citations: 232 pubs.acs.org
A Miyashita, H Takaya, T Souchi, R Noyori - Tetrahedron, 1984 - Elsevier
Racemic 2, 2'-bis(diphenylphosphino)-l, 1'-binaphthyl has been synthesized from 2, 2'-dihydroxy-l, l'-binaphthyl in two steps and resolved into optically pure (R)-(+) and (S) (-) …
Number of citations: 452 www.sciencedirect.com
A Miyashita, A Yasuda, H Takaya… - Journal of the …, 1980 - ACS Publications
0 The reaction was generally run with 0.5-1.0 mmol of substrate in 20-30 mL ethanol (or THF for configurationally labile Esubstrates) at room temperature for 48 h under an initial …
Number of citations: 497 pubs.acs.org
H Kunkely, V Pawlowski, A Vogler - Inorganic Chemistry Communications, 2008 - Elsevier
The preparation and the rt luminescence of the complexes [Cu(binap) 2 ] + and [Cu(binap)I] 2 with binap=2,2′-bis(diphenylphosphino)-1,1′-binaphthyl are reported. The lowest-…
Number of citations: 35 www.sciencedirect.com
K Mashima, T Nakamura, Y Matsuo, K Tani - Journal of Organometallic …, 2000 - Elsevier
We report a practical one-pot synthesis of dialkylammonium salts of anionic dinuclear ruthenium complexes having chelating diphosphine ligands, BINAPs and DPB, with formula of […
Number of citations: 51 www.sciencedirect.com
MT Ashby, J Halpern - Journal of the American Chemical Society, 1991 - ACS Publications
The rate law for the hydrogenation of a, 0-unsaturated carboxylic acids in methanol, catalyzed by bis (carboxylato)|(R)-or (5)-2, 2'-bis (diphenylphosphino)-l, l'-binaphthyl| ruthenium (II)([…
Number of citations: 198 pubs.acs.org
AJ Deeming, DM Speel, M Stchedroff - Organometallics, 1997 - ACS Publications
The cluster [Ru 3 (CO) 12 ] normally reacts readily with tertiary phosphines and diphosphines in the presence of Me 3 NO to give simple phosphine-substituted derivatives by a reaction …
Number of citations: 45 pubs.acs.org
K Mashima, K Kusano, T Ohta, R Noyori… - Journal of the Chemical …, 1989 - pubs.rsc.org
Synthesis of New Cationic BINAP-Ruthenium(i1) Complexes and their Use in Asymmetric Hydrogenation [BINAP = 2,2’-bis(dipheny1ph Page 1 1208 J. CHEM. SOC., CHEM. COMMUN.…
Number of citations: 141 pubs.rsc.org
H Kunkely, A Vogler - Inorganic Chemistry Communications, 1999 - Elsevier
The longest-wavelength absorption of Re(binap)(CO) 3 Cl (binap=2,2′-bis-(diphenyl-phosphino)-1,1′-binaphthyl) in ethanol at λ max =338 nm is assigned to a metal-to-ligand charge …
Number of citations: 24 www.sciencedirect.com
T Ikariya, Y Ishii, H Kawano, T Arai, M Saburi… - Journal of the …, 1985 - pubs.rsc.org
Reactions of [RuCl2(COD)]n(COD = cyclo-octa-1,5-diene) with the chiral bidentate phosphine ligands 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl, BINAP, and 2,2′-bis(di-p-…
Number of citations: 153 pubs.rsc.org

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